Octahydro-2H-pyrido[4,3-b]morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDAYCDBCSPKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233417 | |
| Record name | 2H-Pyrido[4,3-b]-1,4-oxazin-3(4H)-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779577-12-6 | |
| Record name | 2H-Pyrido[4,3-b]-1,4-oxazin-3(4H)-one, hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779577-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido[4,3-b]-1,4-oxazin-3(4H)-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Octahydro 2h Pyrido 4,3 B Morpholin 3 One
Classical Approaches to the Octahydro-2H-pyrido[4,3-b]morpholin-3-one Core Ring System
Traditional methods for constructing the pyrido-morpholinone framework rely on well-established organic reactions, primarily focusing on the sequential formation of the constituent rings through cyclization.
The formation of the morpholin-3-one (B89469) ring fused to a piperidine (B6355638) core is typically achieved via intramolecular cyclization. A common strategy involves using a piperidine derivative bearing appropriate functional groups at the 3 and 4 positions. For instance, a 4-amino-3-(hydroxyethyl)piperidine derivative could undergo an intramolecular amidation or lactonization to form the desired heterocyclic system.
A widely used method for morpholine (B109124) ring synthesis starts from vicinal amino alcohols. researchgate.net In the context of the target molecule, this would involve a derivative of 4-aminopiperidine-3-methanol. The cyclization step to form the lactam (morpholinone) can be accomplished by reacting the amino alcohol precursor with an acylating agent like chloroacetyl chloride, followed by an internal nucleophilic substitution. researchgate.net This intramolecular Williamson ether synthesis or a related cyclization is a cornerstone of morpholine synthesis. researchgate.netresearchgate.net Another classical approach involves the reaction of an appropriate aminopiperidine with 2-(2-chloroethoxy)acetic acid or its derivatives, leading to N-alkylation followed by intramolecular cyclization to yield the morpholinone ring. google.com
Multi-step syntheses allow for the careful and controlled assembly of the target molecule from simpler, readily available starting materials. syrris.jp A plausible pathway could commence with a suitably substituted pyridine (B92270), which is first reduced to the corresponding piperidine. Subsequent functional group manipulations would install the necessary side chains for the final cyclization.
Table 1: Representative Multi-Step Synthetic Pathway
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Piperidine Formation | 3-hydroxymethyl-4-aminopyridine, H₂, Pd/C | Reduction of the pyridine ring to a piperidine. |
| 2 | N-Acylation | Product from Step 1, Chloroacetyl chloride, Base | Introduction of the chloroacetamide group onto the amino nitrogen. |
| 3 | Intramolecular Cyclization | Product from Step 2, Strong base (e.g., NaH) | Formation of the morpholinone ring via intramolecular etherification. |
Novel and Green Chemistry Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These include the use of novel catalysts and energy sources to reduce waste, shorten reaction times, and improve yields.
The use of heterogeneous, biocompatible, and biodegradable catalysts is a key aspect of green chemistry. Chitosan (B1678972), a linear polysaccharide derived from chitin, has emerged as an excellent support material for catalysts due to its unique properties. nih.gov Research has demonstrated the successful application of acid-decorated chitosan-magnetic ferrite (B1171679) bionanocomposites in the green synthesis of related biologically active pyridopyrimidinones. nih.gov
This type of catalyst offers several advantages:
Biocompatibility and Biodegradability : Chitosan is a naturally occurring polymer, reducing environmental impact. nih.gov
High Surface Area : When prepared as nanoparticles, it provides a large surface for catalytic activity. nih.gov
Magnetic Recoverability : Incorporation of magnetic nanoparticles (like AlFeO₃) allows for easy separation and recycling of the catalyst using an external magnet. nih.gov
Functionalization : The amine and hydroxyl groups on the chitosan backbone can be functionalized, for instance with sulfonic acid groups, to create acidic catalytic sites necessary for condensation and cyclization reactions. nih.govnih.gov
Such a chitosan-based catalyst could be effectively employed in the cyclization steps for forming the this compound scaffold, promoting the reaction under milder, more environmentally friendly conditions.
Microwave-assisted heating has become a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. nih.gov Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.govmdpi.com
This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyrido[2,3-b]indolizines and various acetamides. mdpi.commdpi.com The synthesis of the this compound core, particularly the cyclization step, could be significantly optimized using microwave assistance. This approach often allows for reactions to be completed in minutes rather than hours and can enable reactions that fail under conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Formation
| Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 118 | 1-2 hours | Incomplete Reaction | nih.gov |
| Microwave Irradiation | 160 | 30 minutes | 78% | nih.gov |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The this compound structure contains multiple chiral centers, meaning it can exist as various stereoisomers (enantiomers and diastereomers). The synthesis of single, optically pure isomers is often crucial for biological applications.
Stereoselective synthesis can be achieved through several strategies:
Chiral Starting Materials : A common approach is to start the synthesis from an optically pure precursor. For example, the asymmetric synthesis of the related octahydro-2H-pyrido[1,2-a]pyrazine system was achieved starting from (-)-2-cyano-6-phenyloxazolopiperidine, a chiral building block. epa.gov A similar strategy could be employed for the target molecule by using a resolved aminopiperidine derivative.
Diastereoselective Reactions : Diastereoselectivity can be controlled during the reaction sequence. In the synthesis of substituted morpholines, diastereoselectivity was achieved during a base-catalyzed ring-opening and cyclization process. nih.gov The stereochemical outcome was governed by the avoidance of steric strain (A¹,³ strain) and by favorable electronic interactions, such as the anomeric effect, which can stabilize a particular conformation and lead to a single diastereomer. nih.gov
Chiral Catalysis : The use of chiral catalysts can induce enantioselectivity in key bond-forming steps.
The existence of specific stereoisomers of related scaffolds, such as (4AR,8aR)-octahydro-2H-pyrido[4,3-b] mdpi.comnih.govoxazine, in chemical supplier catalogs underscores the feasibility and importance of accessing stereochemically pure versions of this heterocyclic family. bldpharm.com
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis of optically pure pyrido[1,2-a]pyrazines from a chiral cyanopiperidine. | epa.gov |
| Substrate-Controlled Diastereoselection | Existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions. | Diastereoselective synthesis of morpholines where steric and anomeric effects control the formation of the major diastereomer. | nih.gov |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution using chiral acids or enzymatic resolution. | N/A |
Asymmetric Induction Strategies for Stereocontrol
The creation of specific stereoisomers of this compound is critical, as the spatial arrangement of atoms dictates the molecule's properties. Asymmetric induction strategies are employed to control the formation of these stereocenters during synthesis.
One of the most effective methods for establishing chirality in related heterocyclic systems is through catalytic asymmetric hydrogenation . semanticscholar.orgmdpi.com This approach typically involves the reduction of an unsaturated precursor, such as a tetrahydropyrido[4,3-b]morpholin-3-one, using hydrogen gas in the presence of a chiral metal catalyst. mdpi.com Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands are often used, demonstrating high efficiency and enantioselectivity (up to 99% ee) in the synthesis of similar chiral morpholines. semanticscholar.org The choice of ligand is crucial as it creates a chiral environment around the metal center, directing the approach of hydrogen to one face of the prochiral substrate.
Another prominent strategy involves the use of starting materials from the chiral pool . nih.gov Naturally occurring chiral molecules, such as L-glutamic acid, can be used as precursors to introduce and establish the necessary stereogenic centers. nih.gov This method embeds chirality into the synthetic framework from the outset, guiding the stereochemical outcome of subsequent transformations.
Organocatalysis represents a third major approach. Chiral small organic molecules, such as primary aminothioureas, can promote highly enantioselective cycloaddition reactions that form complex heterocyclic cores. nih.gov These catalysts operate through mechanisms like hydrogen bonding to activate the substrate and control the stereochemistry of the bond-forming steps. nih.gov
Resolution Techniques for this compound Stereoisomers
When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are required to separate the desired stereoisomer.
The most traditional method is classical resolution via diastereomeric salt formation . google.com This process involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid, such as (L)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. google.com This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the optically pure enantiomer of the target compound. google.com
A more modern and highly selective alternative is enzymatic resolution . This technique is often applied to a precursor in the synthetic pathway, such as a piperidine-dicarboxylate intermediate. google.com Specific enzymes, like lipases, can selectively hydrolyze one enantiomer of a racemic ester while leaving the other untouched. google.com This process provides a highly efficient means of separating stereoisomers, often with exceptional optical purity. google.com
Table 1: Comparison of Resolution Techniques
| Technique | Principle of Separation | Resolving Agent Example | Key Advantage |
|---|---|---|---|
| Diastereomeric Salt Formation | Differential solubility of diastereomeric salts | (L)-Tartaric Acid | Widely applicable, uses common reagents google.com |
| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., hydrolysis) | Lipase | High selectivity, mild reaction conditions google.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral HPLC Column | Direct separation without derivatization |
Precursor Compounds and Reagent Chemistry in this compound Synthesis
The synthesis of the this compound core relies on the careful selection and reaction of appropriate precursor molecules. A common synthetic strategy involves the construction of the morpholinone ring onto a pre-existing piperidine scaffold.
The synthesis often begins with a suitably functionalized piperidine derivative. For instance, a derivative of 4-aminopiperidine (B84694) can serve as a key starting material. The synthesis of a related compound, 4-(4-aminophenyl)morpholin-3-one, provides a well-documented template for the required chemistry. google.com One route involves the reaction of an aniline (B41778) with chloroacetyl chloride to form an α-chloro acetamide (B32628), which then undergoes intramolecular cyclization. google.com
Applying this logic to the target molecule, a plausible synthesis could start from N-benzyl-4-aminopiperidine. The key steps would include:
Acylation: Reaction of the piperidine's amino group with a reagent like 2-chloroacetyl chloride to form an amide.
Alcohol Introduction: Coupling with a protected 2-aminoethanol derivative or direct reaction with ethylene (B1197577) oxide.
Cyclization: An intramolecular Williamson ether synthesis or a similar ring-closing reaction, often promoted by a base, to form the morpholinone ring.
Deprotection: Removal of any protecting groups, such as the N-benzyl group on the piperidine nitrogen, via catalytic hydrogenation.
Table 2: Key Precursors and Reagents in a Proposed Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| N-benzyl-4-aminopiperidine | Piperidine scaffold precursor |
| 2-Chloroacetyl chloride | Reagent for forming the acetamide side chain google.com |
| Sodium hydride | Base for promoting intramolecular cyclization google.com |
| 2-Aminoethanol | Source for the oxygen and adjacent carbon in the morpholine ring |
| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation/deprotection steps google.comgoogle.com |
| Acetic Acid | Acid catalyst used in alternative cyclization strategies mdpi.com |
Optimization of Reaction Conditions and Yields in this compound Preparation
To ensure the efficiency and viability of the synthesis, reaction conditions for key steps must be systematically optimized. Studies on the formation of related pyridone and morpholinone structures highlight several critical parameters that can be adjusted to maximize product yield and purity. mdpi.comnih.gov
Catalyst and Additive Screening: The choice of catalyst can dramatically influence reaction outcomes. In ring-opening and cyclization reactions for similar structures, ammonium (B1175870) acetate (B1210297) was found to be a superior bifunctional catalyst compared to simply using acetic acid, leading to improved yields. mdpi.com In other syntheses, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for condensation reactions. nih.gov
Solvent Effects: The reaction solvent plays a crucial role. For transformations involving the opening of a morpholinone ring, a mixture of toluene (B28343) and methanol (B129727) under reflux conditions proved effective. mdpi.com For hydrogenation steps, aliphatic alcohols such as ethanol (B145695) are often preferred, as they allow for easy filtration of the catalyst and can sometimes be used for direct further reaction of the product solution. google.com
Temperature and Reaction Time: These two parameters are intrinsically linked. Optimization involves finding the lowest possible temperature and shortest time that allows for complete conversion of the starting material, thereby minimizing the formation of degradation products. For example, a TFA-catalyzed condensation was optimized to run at 130 °C for 40 minutes in a sealed Q-tube reactor, which significantly improved the yield compared to standard reflux conditions. nih.gov
Table 3: Example of Reaction Optimization Parameters
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetic Acid (1.2 equiv) | Toluene/Methanol | 90 | 12 | 56 | mdpi.com |
| 2 | AcONH₄ (1.2 equiv) | Toluene/Methanol | Reflux | 12 | 69 | mdpi.com |
| 3 | Acetic Acid (4 equiv) | Ethanol | Reflux (130) | 12 | 48 | nih.gov |
| 4 | TFA (10 mol%) | Ethanol | 130 (Q-Tube) | 0.67 | 85 | nih.gov |
Spectroscopic and Analytical Characterization for Structural Elucidation of Octahydro 2h Pyrido 4,3 B Morpholin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule such as Octahydro-2H-pyrido[4,3-b]morpholin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.
1H NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the spectrum is expected to be complex due to the number of stereocenters and the rigid, fused-ring system. The chemical shifts (δ) of the protons are influenced by their proximity to the oxygen and nitrogen atoms, as well as the carbonyl group.
Protons on carbons adjacent to the oxygen atom (in the morpholine (B109124) ring) would likely resonate at the most downfield positions, typically in the range of δ 3.5-4.5 ppm. The protons on the carbons alpha to the nitrogen atoms would also be shifted downfield, though generally to a lesser extent than those adjacent to the oxygen. The presence of the lactam carbonyl group (C=O) will deshield the adjacent protons. The remaining methylene (B1212753) and methine protons of the piperidine (B6355638) ring would appear in the more upfield region of the spectrum. The coupling constants (J) between adjacent protons would be crucial in determining the relative stereochemistry of the ring junctions.
13C NMR Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms in the core structure.
The most downfield signal would be that of the carbonyl carbon of the lactam, typically appearing in the range of δ 165-175 ppm. The carbons bonded to the oxygen atom in the morpholine ring would resonate in the δ 60-80 ppm region. Carbons adjacent to the nitrogen atoms would also be shifted downfield, appearing in the δ 40-60 ppm range. The remaining aliphatic carbons of the piperidine ring would be found in the more upfield region, typically between δ 20-40 ppm.
| Atom | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | 165-175 |
| Carbons adjacent to Oxygen | 60-80 |
| Carbons adjacent to Nitrogen | 40-60 |
| Aliphatic Carbons | 20-40 |
2D NMR Techniques (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the piperidine and morpholine rings. This is invaluable for connecting adjacent methylene and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (or vice versa).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity across the ring junctions and between the different rings of the molecule. For instance, correlations from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself would definitively place the lactam functionality.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with very high precision (typically to four or five decimal places). This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₇H₁₂N₂O₂.
| Technique | Information Obtained | Expected Result for C₇H₁₂N₂O₂ |
| HRMS | Exact Mass and Elemental Composition | Molecular ion peak corresponding to the calculated exact mass of C₇H₁₂N₂O₂. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.
Key IR absorption peaks for this compound are indicative of its bicyclic lactam structure. The presence of a carbonyl (C=O) group, characteristic of the lactam ring, is confirmed by a strong absorption band. Additionally, the spectrum shows absorptions corresponding to C-H, N-H, and C-O bonds.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3250 | Secondary amine |
| C-H Stretch | 3000-2850 | Aliphatic |
| C=O Stretch | 1700-1650 | Amide (Lactam) |
| C-N Stretch | 1250-1020 | Amine |
| C-O Stretch | 1260-1000 | Ether |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For this compound, with a molecular formula of C₈H₁₄N₂O₂, the theoretical elemental composition has been calculated and confirmed by experimental findings.
Published data from patent documents report the following results for the elemental analysis of this compound.
| Element | Theoretical % | Found % |
| Carbon (C) | 56.45 | 56.22 |
| Hydrogen (H) | 8.29 | 8.24 |
| Nitrogen (N) | 16.46 | 16.20 |
The close correlation between the theoretical and found percentages confirms the empirical and molecular formula of the compound.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds. For this compound, HPLC analysis can be performed using a suitable stationary phase and mobile phase to achieve separation from any starting materials or by-products. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for both purity assessment and structural confirmation. As the compound elutes from the chromatography column, it is ionized, and its mass-to-charge ratio (m/z) is determined. For this compound, a high-resolution mass spectrometry (HRMS) analysis using electrospray ionization (ESI+) would show a peak corresponding to the protonated molecule [M+H]⁺.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC methods have been utilized to determine the purity of (S)-octahydro-2H-pyrido[4,3-b]morpholin-3-one, with reported purities as high as 99.1%. The use of a Diode Array Detector (DAD) in conjunction with UPLC allows for the monitoring of the elution profile at multiple wavelengths, enhancing the reliability of the purity assessment.
| Technique | Purpose | Typical Findings |
| HPLC | Purity Assessment | Determination of percentage purity by peak area analysis. |
| LC-MS | Purity Assessment & Structural Confirmation | Provides m/z value for the protonated molecule [M+H]⁺. |
| UPLC-DAD | High-Resolution Purity Assessment | Achieves high separation efficiency and purity determination, e.g., 99.1%. |
Computational and Theoretical Studies of Octahydro 2h Pyrido 4,3 B Morpholin 3 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. nih.gov For Octahydro-2H-pyrido[4,3-b]morpholin-3-one, DFT can elucidate the distribution of electron density, molecular orbitals, and electrostatic potential, which are fundamental to its reactivity and intermolecular interactions. nih.govresearchgate.net
The electronic structure is significantly influenced by the presence of the lactam functionality within the morpholin-3-one (B89469) ring. Unlike a simple amine, the lone pair of electrons on the lactam nitrogen participates in amide resonance with the adjacent carbonyl group. This delocalization reduces the basicity of the nitrogen and creates a planar system around the N-C=O group. This resonance effect is a key feature that distinguishes the electronic character of the morpholin-3-one ring from a standard morpholine (B109124) ring. nih.gov
Key electronic properties that can be predicted for this molecule include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized around the more electron-rich regions, such as the piperidine (B6355638) nitrogen and the morpholine oxygen, while the LUMO is likely centered on the electrophilic carbonyl carbon of the lactam. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.org
The molecular electrostatic potential (MEP) map would reveal the charge distribution. Negative potential (red/yellow) is anticipated around the carbonyl oxygen and morpholine oxygen, indicating their role as hydrogen bond acceptors. The lactam N-H group would exhibit a region of positive potential (blue), highlighting its function as a hydrogen bond donor. The piperidine nitrogen also represents a site of negative potential, signifying its basic and nucleophilic character.
Table 1: Predicted Key Electronic Properties and Their Significance
| Property | Predicted Characteristic for this compound | Significance |
| HOMO-LUMO Gap | Moderate; influenced by the lactam and heteroatoms. | Determines chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. arabjchem.org |
| Molecular Electrostatic Potential (MEP) | Negative regions at carbonyl O, morpholine O, and piperidine N. Positive region at lactam N-H. | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. nih.gov |
| Dipole Moment | Significant, due to the polar C=O bond and heteroatoms. | Influences solubility in polar solvents and dipole-dipole interactions. |
| Amide Resonance | Present in the morpholin-3-one ring. | Reduces the basicity of the lactam nitrogen and introduces planarity, affecting conformational possibilities. nih.gov |
Conformational Analysis and Energy Landscapes of the Scaffold
The this compound scaffold is a bicyclic system formed by the fusion of a piperidine ring and a morpholin-3-one ring. The conformational behavior of this system is complex due to the presence of multiple stereocenters and the flexibility of the six-membered rings.
The piperidine and morpholinone rings are expected to predominantly adopt chair conformations to minimize steric and torsional strain. Spectroscopic and computational studies on morpholine itself have confirmed that the chair conformation is significantly more stable than boat or twist-boat forms. acs.orgresearchgate.net Similarly, the piperidine ring overwhelmingly prefers a chair geometry. nih.gov The fusion of these two rings creates a rigid, conformationally constrained structure. nih.govacs.org
The molecule possesses two chiral centers at the ring junction carbons (4a and 8a), leading to the possibility of cis and trans diastereomers. Each of these diastereomers will have its own unique three-dimensional shape and energy landscape. Within each diastereomer, further conformational isomers can exist based on the chair-chair, chair-boat, or boat-boat combinations of the two rings, although chair-chair conformations are expected to be the most stable.
The energy landscape, which maps the potential energy of the molecule as a function of its geometry, would show several local minima corresponding to these different stable conformations. Computational methods like molecular mechanics or DFT can be used to calculate the relative energies of these conformers and the energy barriers for interconversion between them. For instance, in related substituted piperidinium (B107235) salts, electrostatic interactions were found to be a decisive factor in determining conformational preference. nih.gov
Table 2: Potential Conformers and Factors Influencing Stability
| Conformer Type | Description | Expected Relative Stability | Key Influencing Factors |
| trans-diaxial | Both substituents at the ring junction are axial relative to the other ring. | Potentially stable | Minimizes gauche interactions at the ring junction. |
| trans-diequatorial | Both substituents at the ring junction are equatorial. | High | Generally the most stable conformer in decalin-like systems. |
| cis-axial-equatorial | One substituent is axial, the other is equatorial. | Intermediate | Subject to 1,3-diaxial interactions and torsional strain. |
| Boat/Twist-Boat | One or both rings adopt a non-chair conformation. | Low | High energy due to eclipsing interactions and steric strain. acs.org |
Molecular Docking and Binding Site Prediction for Chemical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. nih.gov While no specific docking studies for this compound have been published, its structural features allow for predictions about its potential binding interactions. The morpholine moiety, in particular, is a common feature in many approved drugs and is known to form key interactions with biological targets. nih.govsci-hub.se
The scaffold presents several key features for molecular recognition:
Hydrogen Bond Acceptors: The carbonyl oxygen of the lactam and the ether oxygen of the morpholine ring are potent hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the lactam is a strong hydrogen bond donor.
Basic Center: The piperidine nitrogen is a basic center (pKa similar to piperidine) and can act as a hydrogen bond acceptor or, when protonated, form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.
Hydrophobic Scaffold: The saturated bicyclic ring system provides a rigid hydrophobic core that can engage in van der Waals interactions within a protein's binding pocket.
Docking studies of morpholine-containing compounds, such as PI3K and mTOR inhibitors, have shown that the morpholine oxygen frequently forms a crucial hydrogen bond with the "hinge region" of the kinase binding site, often with the backbone amide of a valine residue. nih.govsci-hub.se It is plausible that the this compound scaffold could adopt a similar binding mode. The lactam group could provide additional hydrogen bonds, enhancing binding affinity and specificity. Analysis of thousands of protein-ligand complexes shows that residues like Trp, His, Tyr, and Phe are abundant in binding pockets, suggesting potential hydrophobic or pi-stacking interactions if aromatic substituents were added to the scaffold. nih.govplos.org
Table 3: Predicted Molecular Interactions and Potential Interacting Residues
| Structural Feature | Type of Interaction | Potential Interacting Amino Acid Residues |
| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys, His |
| Lactam Amide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain Carbonyl O |
| Morpholine Oxygen (-O-) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Main-chain Amide N-H (e.g., Val) nih.gov |
| Piperidine Nitrogen (-NH-) | Hydrogen Bond Acceptor, Ionic Bond (if protonated) | Asp, Glu, Ser, Thr |
| Aliphatic Rings | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Phe, Trp, Met |
Pharmacophore Modeling for Principles of Molecular Recognition
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.comfiveable.me A pharmacophore model for the this compound scaffold can be constructed based on its key interaction points. nih.gov
A hypothetical pharmacophore model would include:
Two Hydrogen Bond Acceptor (HBA) features: one from the morpholine oxygen and one from the lactam carbonyl oxygen.
One Hydrogen Bond Donor (HBD) feature: from the lactam N-H proton.
One Positive Ionizable (PI) or HBA feature: representing the basic piperidine nitrogen.
One or more Hydrophobic (HY) features: representing the bicyclic aliphatic core.
The relative spatial arrangement of these features is fixed by the rigid bicyclic structure. This pre-organized presentation of functional groups can lead to high binding affinity and selectivity for a target receptor. Such models are invaluable for virtual screening of compound libraries to find new molecules with similar interaction patterns or for guiding the design of new derivatives. columbiaiop.ac.in
Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including CoMFA and CoMSIA, could be applied to a series of derivatives. unar.ac.idnih.gov These methods correlate the 3D steric, electrostatic, and hydrophobic fields of the molecules with their biological activity, providing detailed insights for optimizing potency. mdpi.comnih.gov
Table 4: Hypothetical Pharmacophore Features of the Scaffold
| Pharmacophore Feature | Corresponding Chemical Group | Role in Molecular Recognition |
| Hydrogen Bond Acceptor 1 | Lactam Carbonyl Oxygen | Key interaction with donor groups in a binding site. |
| Hydrogen Bond Acceptor 2 | Morpholine Ether Oxygen | Often interacts with backbone amides in kinase hinges. sci-hub.se |
| Hydrogen Bond Donor | Lactam Amide N-H | Provides directional interaction, crucial for specificity. |
| Positive Ionizable/HBA | Piperidine Nitrogen | Can form salt bridges or hydrogen bonds, often key for solubility and binding. |
| Hydrophobic Core | Bicyclic Aliphatic Rings | Anchors the molecule in non-polar pockets through van der Waals forces. |
In Silico Prediction of Chemical Reactivity and Stability
In silico methods can predict the chemical reactivity and metabolic stability of a molecule, providing crucial information before synthesis. nih.gov
Chemical Reactivity: The primary site of chemical reactivity in the this compound scaffold is the lactam ring. Lactams are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative. The reactivity of the lactam is influenced by ring strain and the degree of amide resonance. nih.gov While less strained than four-membered β-lactams, the six-membered δ-lactam in this scaffold is still more reactive than an acyclic amide. Computational tools can predict reactivity indices, such as Fukui functions, to identify the most electrophilic (carbonyl carbon) and nucleophilic (heteroatoms) sites in the molecule. arabjchem.org
Metabolic Stability: The inclusion of a morpholine ring in drug candidates is often intended to improve their pharmacokinetic properties, including metabolic stability. researchgate.netresearchgate.net However, both morpholine and piperidine rings can be targets for metabolic enzymes, primarily Cytochrome P450s. Potential metabolic pathways that can be predicted in silico include:
N-dealkylation (if the piperidine nitrogen is substituted).
Oxidation of the carbon alpha to the piperidine nitrogen.
Oxidation of the carbon alpha to the morpholine oxygen.
Hydrolysis of the lactam ring by amidase enzymes.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can provide estimates for these metabolic liabilities, helping to guide the design of more stable analogues. nih.gov
Table 5: Summary of Predicted Reactivity and Stability
| Aspect | Predicted Property | Computational Method |
| Most Reactive Site (Electrophilic) | Lactam Carbonyl Carbon | DFT (Fukui Functions, MEP Analysis) arabjchem.org |
| Most Reactive Site (Nucleophilic) | Piperidine Nitrogen | DFT (Fukui Functions, MEP Analysis) |
| Primary Degradation Pathway | Lactam Hydrolysis | General chemical principles of amides/lactams. nih.gov |
| Potential Metabolic Hotspots | C-atoms alpha to N/O, Piperidine N | In Silico ADMET Prediction Software nih.govresearchgate.net |
| Overall Stability | Generally stable, with a hydrolytically sensitive lactam bond. | Comparison with known bicyclic lactams and morpholine derivatives. nih.govmdpi.com |
Chemical Transformations and Derivatization of the Octahydro 2h Pyrido 4,3 B Morpholin 3 One Scaffold
Functionalization of the Pyrido Ring System
The pyridine (B92270) ring, even in its saturated form as a piperidine (B6355638), is a key site for introducing chemical diversity. Reactions can target the nitrogen atom or the carbon backbone, although the reactivity is distinct from that of an aromatic pyridine ring.
While the fully saturated octahydro prefix indicates the absence of an aromatic pyridine ring, related aromatic pyrido-acridine and pyridine N-oxide systems demonstrate the potential for electrophilic substitution, which can be relevant for partially unsaturated or aromatized derivatives of the scaffold. researchgate.netnih.gov For instance, nitration is a common electrophilic substitution reaction performed on these related structures. researchgate.net
A significant challenge in the functionalization of simple pyridines is achieving regioselectivity. A modern approach to achieve C-4 alkylation involves the use of a temporary blocking group derived from maleic acid. This strategy enables Minisci-type decarboxylative alkylation specifically at the C-4 position, providing a practical route to valuable building blocks that would otherwise be difficult to synthesize. nih.gov This method offers excellent control over regioselectivity, a historically difficult problem in pyridine chemistry. nih.gov
Table 1: Examples of Electrophilic Substitution on Related Pyridine Scaffolds
| Reaction Type | Reagents | Scaffold Type | Observation | Reference |
|---|---|---|---|---|
| Nitration | Standard nitrating agents | Pyrido[2,3,4-kl]acridines | Successful electrophilic substitution on the acridine (B1665455) core. | researchgate.net |
| Redox Alkylation | Malonate anions, Trifluoromethanesulfonic anhydride (B1165640) | Pyridine N-oxides | Regioselective addition affording 2- or 4-substituted pyridines. | nih.gov |
| C-4 Decarboxylative Alkylation | Carboxylic acid, AgNO3, (NH4)2S2O8, Maleate blocking group | Pyridines | Exquisite control for Minisci-type alkylation at the C-4 position. | nih.gov |
Nucleophilic substitution reactions are pivotal for introducing a wide range of functional groups onto the pyrido- portion of the scaffold, particularly when a suitable leaving group, such as a halogen, is present. In fused pyrimidine (B1678525) systems like pyrido[3,2-d]pyrimidine, nucleophilic attack conventionally occurs at the C-4 position when two identical leaving groups are present. nih.gov The reactivity can be influenced by azide-tetrazole tautomerism, which can enhance the rate of substitution by the electron-withdrawing effect of the tetrazole moiety. nih.gov
Studies on related chloro-substituted nitropyranoquinolinones show that the chloro group can be displaced by various nucleophiles, including sodium azide, amines, and thiophenol, leading to a series of 4-substituted derivatives. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for creating carbon-carbon bonds by substituting halogen atoms on the pyridine ring with aryl or vinyl groups, although the presence of Lewis-basic heterocycles can sometimes complicate these transformations. mdpi.com
Modifications of the Morpholinone Moiety
The morpholinone ring contains a lactam (amide) functionality, which includes a reactive carbonyl group and a secondary amine nitrogen, both of which are prime targets for chemical modification.
The carbonyl group of the morpholinone ring is a key site for reactions. In related systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] osaka-u.ac.jpresearchgate.netoxazine-1,8-diones, the morpholinone ring can be opened by reacting with binucleophiles like 3-aminopropan-1-ol or ethylenediamine (B42938). mdpi.comnih.gov These reactions are often catalyzed by ammonium (B1175870) acetate (B1210297) or acetic acid and can lead to the formation of new, larger polycyclic structures. mdpi.comnih.gov For example, reaction with ethylenediamine can yield imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com The reaction with o-phenylenediamine (B120857) can be followed by oxidation to form benzimidazole-fused 4-pyridones. mdpi.com These transformations highlight the utility of the carbonyl group as a handle for constructing more complex heterocyclic systems. mdpi.com
Table 2: Ring-Opening Transformations of a Related Pyridone Scaffold
| Binucleophile | Catalyst/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| 3-Aminopropan-1-ol | Ammonium Acetate, Reflux | Polycyclic 4-pyridone | mdpi.comnih.gov |
| Ethylenediamine | Ammonium Acetate or Acetic Acid | Imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones | mdpi.com |
| o-Phenylenediamine | Ammonium Acetate, Reflux | Benzimidazole-fused 4-pyridones (after oxidation) | mdpi.com |
The secondary amine nitrogen within the morpholinone ring is readily functionalized, most commonly through N-alkylation. The N-alkylation of morpholine (B109124) with various alcohols has been studied over catalysts like CuO–NiO/γ–Al2O3. researchgate.net For example, the N-methylation of morpholine with methanol (B129727) can achieve high conversion and selectivity. researchgate.net This catalytic system is also applicable to other primary alcohols. researchgate.net A novel strategy for alkylation involves the activation of amides with triflic anhydride (Tf2O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen to the pyridine nitrogen, ultimately generating N-substituted 2-pyridones. rsc.org This method represents a new way to utilize amides as direct alkylating agents. rsc.org While the oxygen heteroatom is generally less reactive towards substitution, the nitrogen atom provides a reliable site for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.
Ring Expansions and Contractions Involving the Scaffold
Skeletal editing strategies, such as ring expansions and contractions, are powerful tools in synthetic chemistry for accessing novel cyclic systems that may be difficult to synthesize through other means.
A notable transformation applicable to the "pyrido" portion of the scaffold is the ring contraction of pyridines to form pyrrolidines. osaka-u.ac.jpbohrium.com A photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine (B122466) derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.netnih.gov This reaction demonstrates broad substrate scope and high functional group compatibility, making it a practical method for converting readily available pyridines into more complex and valuable pyrrolidine structures. osaka-u.ac.jpbohrium.com Similarly, electrochemical ring-contraction of Hantzsch esters, which are pyridine derivatives, can yield polysubstituted pyrroles. rsc.org
Conversely, ring-opening reactions of the morpholinone moiety, as described previously (Section 5.2.1), can be considered a form of ring expansion or transformation, where the initial bicyclic system is converted into a larger, more complex polycyclic structure. mdpi.comnih.gov These reactions fundamentally alter the core scaffold, providing access to diverse chemical spaces.
Synthesis of Fused Heterocyclic Systems Incorporating the Octahydro-2H-pyrido[4,3-b]morpholin-3-one Structure
The versatile scaffold of this compound serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the strategic functionalization of the core structure, followed by intramolecular cyclization or intermolecular reactions with bifunctional reagents to construct new rings. The inherent reactivity of the lactam moiety, the secondary amine of the piperidine ring, and the ether linkage of the morpholine ring provide multiple avenues for chemical modification and annulation.
One common approach involves the derivatization of the piperidine nitrogen, followed by reactions that engage the adjacent methylene (B1212753) group or the lactam carbonyl. For instance, N-alkylation or N-acylation can be followed by intramolecular condensation reactions to form fused bicyclic or tricyclic systems. The specific nature of the fused ring is dictated by the choice of the alkylating or acylating agent.
Another strategy focuses on the reactivity of the lactam itself. Activation of the lactam carbonyl, for example through the formation of a thio-lactam or an imidoyl chloride, facilitates subsequent cyclization reactions. These activated intermediates can react with a variety of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds, leading to the formation of fused five- or six-membered heterocyclic rings.
Furthermore, the morpholine ring can also participate in ring-forming reactions. Ring-opening of the morpholine moiety under specific conditions can generate reactive intermediates that are then poised for intramolecular cyclization, leading to the formation of novel fused systems with altered ring sizes or heteroatom arrangements.
A key transformation for creating fused systems is the Fischer indole (B1671886) synthesis, where phenylhydrazones with an α-methylene group undergo acid-catalyzed ring closure to form an indole ring. uomustansiriyah.edu.iq Similarly, Skraup synthesis can be employed to fuse a quinoline (B57606) ring. uomustansiriyah.edu.iq The Bischler–Napieralski and Pomeranz–Fritsch reactions are established methods for the synthesis of isoquinoline (B145761) rings fused to existing structures. uomustansiriyah.edu.iq
The construction of fused heterocyclic systems often employs multi-component reactions, which allow for the efficient assembly of complex molecules in a single step. For example, a three-component reaction involving an amine, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of fused quinoline derivatives. nih.gov The choice of solvent and reaction temperature can significantly influence the outcome, sometimes leading to either aromatized or un-aromatized products. nih.gov
Below is a table summarizing various synthetic strategies for fusing heterocyclic rings onto a core structure, which are applicable to the this compound scaffold.
| Fused Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |
| Indole | Fischer Indole Synthesis | Phenylhydrazine, acid catalyst | uomustansiriyah.edu.iq |
| Quinoline | Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | uomustansiriyah.edu.iq |
| Isoquinoline | Bischler–Napieralski Synthesis | Acylated β-arylethylamine, dehydrating agent (e.g., P₂O₅, POCl₃) | uomustansiriyah.edu.iq |
| Isoquinoline | Pomeranz–Fritsch Reaction | Arylaminoacetal, acid catalyst | uomustansiriyah.edu.iq |
| Pyrazole | Reaction with Hydrazine | Hydrazine hydrate | researchgate.net |
| Triazole | Reaction of hydrazide with thiocyanate, followed by cyclization | Ammonium thiocyanate, acid, then base | researchgate.net |
| Thiazolidinone | Knoevenagel Condensation | Thiazolidine-2,4-dione, aldehyde/ketone, base | mdpi.com |
| Coumarin | Knoevenagel Condensation | Active methylene compound, aldehyde, piperidine catalyst | nih.gov |
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylide, dipolarophile | thieme.de |
| Pyridone | Ring-opening and intramolecular cyclization | Aminopropanol, ammonium acetate catalyst | nih.gov |
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Structure-reactivity relationship (SRR) studies of this compound derivatives are crucial for understanding how modifications to the molecular structure influence their chemical reactivity. These studies provide valuable insights for designing new synthetic routes and for tailoring the properties of these compounds for specific applications. The reactivity of this scaffold is primarily influenced by the electronic and steric effects of substituents on the piperidine, morpholine, and lactam moieties.
The Hammett equation is a fundamental tool in SRR studies, quantifying the electronic effects of substituents on the rate or equilibrium constant of a reaction. researchgate.net For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the scaffold can significantly alter the nucleophilicity of the piperidine nitrogen, the electrophilicity of the lactam carbonyl, and the stability of reaction intermediates.
Substituents on the piperidine nitrogen have a direct impact on its nucleophilicity. Acylation or the introduction of bulky alkyl groups can decrease the nucleophilicity due to steric hindrance and electronic delocalization. Conversely, small alkyl groups may slightly increase nucleophilicity. These modifications will affect the rate of N-alkylation, N-acylation, and other reactions involving the piperidine nitrogen.
The lactam ring is a key functional group for derivatization. Substituents on the carbon atom alpha to the lactam carbonyl can affect the acidity of the corresponding C-H bond, influencing the ease of enolate formation and subsequent alkylation or condensation reactions. The nature of the substituent can also impact the susceptibility of the lactam carbonyl to nucleophilic attack.
The following table outlines the predicted effects of different substituents on the reactivity of the this compound scaffold based on general principles of organic chemistry.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity |
| Piperidine Nitrogen | Electron-withdrawing group (e.g., acyl) | Decreased nucleophilicity of the nitrogen; decreased basicity. |
| Piperidine Nitrogen | Electron-donating group (e.g., alkyl) | Increased nucleophilicity of the nitrogen; increased basicity. |
| Carbon α to Lactam Carbonyl | Electron-withdrawing group | Increased acidity of the α-proton; potential for increased reactivity in base-catalyzed reactions. |
| Aromatic Ring (if fused) | Electron-withdrawing group | Decreased electron density in the aromatic ring; directs electrophilic substitution. |
| Aromatic Ring (if fused) | Electron-donating group | Increased electron density in the aromatic ring; directs electrophilic substitution. |
It is important to note that while these are general predictions, the actual reactivity will be a complex interplay of electronic, steric, and conformational factors. Detailed kinetic studies and computational modeling are often necessary to fully elucidate the structure-reactivity relationships for specific derivatives of this compound.
Applications of the Octahydro 2h Pyrido 4,3 B Morpholin 3 One Scaffold in Chemical Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The true value of a scaffold like Octahydro-2H-pyrido[4,3-b]morpholin-3-one lies in its utility as a versatile building block for the synthesis of more complex molecules. The morpholine (B109124) ring is a privileged component in bioactive molecules, often improving the pharmacokinetic profile of a compound. nih.gov Its synthesis and functionalization are subjects of extensive study. nih.govresearchgate.net Similarly, pyridone structures, specifically 3,4-dihydro-2(1H)-pyridones, are widely used as precursors in the synthesis of biologically active molecules. mdpi.com
The fused nature of the this compound scaffold provides a rigid framework, which is advantageous in drug design for positioning substituents in defined spatial orientations. The synthesis of such complex systems often relies on building blocks that already contain significant structural information. uni.lu The lactam within the morpholin-3-one (B89469) ring and the secondary amine of the piperidine (B6355638) ring (before N-substitution) offer two distinct points for chemical modification. This allows for the divergent synthesis of novel, more elaborate molecules. For instance, synthetic strategies used for creating complex polycyclic pyridones from simpler building blocks illustrate how a core heterocycle can be elaborated. researchgate.net The this compound structure can thus serve as a foundational element for constructing novel chemical entities with precise three-dimensional arrangements.
Design and Synthesis of Chemical Libraries Based on the this compound Scaffold
In modern drug discovery, the creation of chemical libraries around a central scaffold is a key strategy for identifying new lead compounds. nih.gov The this compound scaffold is an ideal candidate for library synthesis due to its inherent structural features and multiple points for diversification. The general principle involves taking the core scaffold and using high-throughput synthesis methods to introduce a wide variety of substituents.
This approach has been successfully applied to related heterocyclic systems. For example, libraries of piperidine and octahydropyrano[3,4-c]pyridine scaffolds have been generated for the European Lead Factory to explore novel, sp³-rich chemical space. researchgate.net Similarly, a focused library of 55 pyridine (B92270) dicarbonitriles was prepared and screened for potential prion disease therapeutics. nih.gov The morpholine heterocycle is frequently used in medicinal chemistry to generate libraries of bioactive compounds for drug discovery projects. nih.govresearchgate.net
For the this compound scaffold, a library could be constructed by functionalizing the piperidine nitrogen. This position is synthetically accessible for reactions like alkylation, acylation, or arylation, allowing for the introduction of a diverse range of chemical groups. This strategy would generate a collection of related molecules, each with the same core but differing peripheral chemistry, which could then be screened against various biological targets.
Investigation of Molecular Interactions in vitro
The this compound scaffold combines structural motifs found in known enzyme inhibitors. The morpholine ring is a common feature in inhibitors of enzymes such as cholinesterases and kinases. researchgate.netnih.govnih.gov Derivatives of the related pyrido[3,4-g]quinazoline scaffold, for instance, have been shown to be potent inhibitors of Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are involved in the regulation of pre-mRNA splicing. nih.gov
In a typical in vitro enzyme inhibition study, derivatives of the scaffold would be tested for their ability to reduce the activity of a target enzyme. The potency of the inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, studies on novel morpholine-bearing quinoline (B57606) derivatives identified compounds with potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the most potent compound showing an IC₅₀ of 1.94 µM for AChE. nih.gov Similarly, substituted pyrido[3,4-g]quinazolines have demonstrated low nanomolar inhibition of CLK1 and DYRK1A. nih.gov The data in Table 1 illustrates the enzyme inhibitory activities of compounds based on related heterocyclic scaffolds.
Table 1: In Vitro Enzyme Inhibition by Related Heterocyclic Scaffolds
| Compound/Scaffold Type | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Morpholine-Quinoline Derivative (11g) | AChE | 1.94 | nih.gov |
| Morpholine-Quinoline Derivative (11g) | BChE | 28.37 | nih.gov |
| Pyrido[3,4-g]quinazoline Derivative | CLK1 | Low Nanomolar | nih.gov |
| Pyrido[3,4-g]quinazoline Derivative | DYRK1A | Low Nanomolar | nih.gov |
| Pyrido[2,3-d]pyrimidine (ABT-702) | Adenosine Kinase | 0.0017 | researchgate.net |
Mechanistic studies would further investigate how these compounds inhibit the enzyme, for example, whether the inhibition is competitive, non-competitive, or irreversible. The morpholine oxygen could act as a hydrogen bond acceptor, while aromatic substituents attached to the scaffold could engage in pi-stacking interactions within an enzyme's active site. nih.gov
The scaffold is also well-suited for developing ligands that bind to G-protein coupled receptors (GPCRs) and other cell surface receptors. The three-dimensional structure and presence of hydrogen bond acceptors and a modifiable nitrogen atom are key features for receptor recognition. researchgate.net In vitro binding assays are used to determine the affinity of a compound for its receptor, typically expressed as an IC₅₀ or EC₅₀ value.
For example, a series of pyridine derivatives were synthesized and tested as potential antagonists for the chemokine receptor CXCR4, which is implicated in a variety of diseases. researchgate.net An affinity binding assay identified compounds with effective concentrations (EC₅₀) in the nanomolar range. researchgate.net In another study, a pyrido[3,4-d]pyrimidine (B3350098) scaffold, which is structurally related to the title compound, was explored for the development of antagonists for the human chemokine receptor CXCR2. mdpi.com The hit compound from that study showed an IC₅₀ value of 0.11 µM in a cell-based calcium mobilization assay. mdpi.com Table 2 shows receptor binding data for compounds with related scaffolds.
Table 2: In Vitro Receptor Binding Affinity of Related Heterocyclic Scaffolds
| Compound/Scaffold Type | Target Receptor | Assay Type | Potency (EC₅₀/IC₅₀) | Source |
|---|---|---|---|---|
| Pyridine Derivative (2b) | CXCR4 | Affinity Binding | 10 nM (EC₅₀) | researchgate.net |
| Pyridine Derivative (2j) | CXCR4 | Affinity Binding | <100 nM (EC₅₀) | researchgate.net |
| Pyrido[3,4-d]pyrimidine (2) | CXCR2 | Calcium Mobilization | 0.11 µM (IC₅₀) | mdpi.com |
Techniques like surface plasmon resonance (SPR) can also be used to study the binding kinetics of library compounds to a target protein, as was done in the screening of pyridine dicarbonitriles against the human prion protein. nih.gov
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. chemicalprobes.org The this compound scaffold serves as an excellent starting point for the rational design of such probes. Its rigid structure ensures that appended functional groups are held in a predictable orientation, which is crucial for selective binding.
The concept of "privileged structures" describes scaffolds that are capable of binding to multiple, diverse receptors. nih.gov The morpholine ring is considered a privileged component in CNS drug discovery, where it can enhance potency, act as a scaffold, and modulate pharmacokinetic properties. nih.gov By combining it with a pyridone structure, the resulting fused system has high potential as a privileged scaffold for developing novel ligands.
The design of new chemical probes often begins with a pharmacophore model, which defines the essential steric and electronic features required for binding. nih.gov Starting with the this compound core, medicinal chemists can design derivatives that fit a specific pharmacophore model. For example, a fluorescent dye could be attached to the scaffold to visualize its interaction with cells or proteins, or a photoreactive group could be incorporated to allow for covalent labeling and identification of the biological target.
Future Research Directions and Unexplored Chemical Space of Octahydro 2h Pyrido 4,3 B Morpholin 3 One
Development of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic routes is the gateway to exploring the potential of the octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold. Current literature lacks specific, high-yield syntheses for this particular fused ring system. Future research should focus on creating versatile and scalable synthetic pathways.
Key Research Objectives:
Multi-component Reactions: Investigating one-pot, multi-component reactions could provide a rapid and atom-economical approach to the core structure. nih.gov Such strategies are known for their ability to generate molecular diversity from simple starting materials.
Tandem Cyclization Strategies: The development of tandem or domino reactions, where multiple bonds are formed in a single operation, could offer an elegant and efficient synthesis. For instance, a sequence involving an initial Michael addition followed by an intramolecular cyclization could be a viable approach. beilstein-journals.org
Catalyst Development: Exploring novel catalysts, including metal-based and organocatalysts, could improve reaction efficiency, yield, and selectivity. mdpi.com For example, gold-catalyzed intramolecular hydroamination has proven effective for synthesizing complex nitrogen heterocycles. mdpi.com
Potential Synthetic Precursors and Reactions:
| Precursor Type | Potential Reaction | Target Intermediate/Product |
| Substituted Pyridines | Ring-closing metathesis | Fused bicyclic system |
| Functionalized Morpholinones | Intramolecular cyclization | This compound |
| Aminoalkynes and Carbonyls | Sequential reactions | Substituted piperidine (B6355638) intermediates |
Exploration of Stereoisomer-Specific Reactivity and Properties
The this compound scaffold possesses multiple stereocenters, leading to the existence of several stereoisomers. The spatial arrangement of substituents can significantly influence the molecule's biological activity and physical properties. A critical area of future research is the diastereoselective and enantioselective synthesis of these isomers and the subsequent investigation of their unique characteristics.
Key Research Objectives:
Diastereoselective Synthesis: Developing synthetic methods that afford specific diastereomers with high selectivity is crucial. beilstein-journals.org This could involve substrate-controlled or reagent-controlled approaches.
Enantioselective Catalysis: The use of chiral catalysts to produce enantiomerically pure forms of the scaffold would be a significant advancement, allowing for the study of individual enantiomers.
Stereochemical-Activity Relationship: Once isolated, the biological activities of the different stereoisomers should be evaluated to establish a clear structure-activity relationship (SAR).
Advanced Computational Methodologies for Scaffold Design and Optimization
Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts. rasayanjournal.co.insubstack.com Applying these methods to the this compound scaffold can accelerate the discovery of derivatives with desired properties.
Key Research Objectives:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular geometries, electronic properties, and spectroscopic signatures of the scaffold and its derivatives. nih.govnih.gov This can aid in understanding its reactivity and potential interactions with biological targets.
Molecular Docking and Dynamics: For identified biological targets, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of different derivatives, helping to prioritize synthetic targets. nih.govnih.gov
In Silico Library Design: Computational tools can be used to design virtual libraries of derivatives with diverse substituents, allowing for a broad in silico screening before committing to laboratory synthesis.
Predicted Properties for Computational Analysis:
| Property | Computational Method | Potential Application |
| Conformational Analysis | Molecular Mechanics / DFT | Understanding 3D shape and flexibility |
| pKa Prediction | Quantum Chemistry | Predicting ionization state at physiological pH |
| Lipophilicity (logP) | QSAR models | Assessing drug-likeness and membrane permeability |
| Metabolic Stability | Quantum Chemistry | Identifying potential sites of metabolism |
Integration with Flow Chemistry and Automated Synthesis Techniques
Modern synthetic chemistry is increasingly embracing continuous flow and automated synthesis technologies to improve efficiency, safety, and scalability. akjournals.com Applying these techniques to the synthesis of this compound could offer significant advantages over traditional batch processing.
Key Research Objectives:
Development of Flow-Based Syntheses: Translating optimized batch syntheses into continuous flow processes can lead to higher yields, better reproducibility, and safer handling of reactive intermediates. Photoredox catalysis in flow has shown particular promise for kilogram-scale production of complex molecules. pharmaron.com
Automated Library Synthesis: Combining flow chemistry with automated platforms would enable the rapid synthesis of a library of derivatives for high-throughput screening. researchgate.net This can significantly accelerate the drug discovery process.
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR) into a flow setup would allow for real-time reaction monitoring and optimization.
Sustainable Synthesis and Green Chemistry Innovations for this compound Production
Adhering to the principles of green chemistry is essential for the environmentally responsible development of new chemical entities. rasayanjournal.co.infrontiersin.org Future research on this compound should prioritize sustainable synthetic methods.
Key Research Objectives:
Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents in the synthesis. researchgate.net
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metals or other toxic catalysts. researchgate.net
Renewable Starting Materials: Investigating the possibility of deriving starting materials from renewable feedstocks.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. unigoa.ac.inresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry (ball milling) to reduce energy consumption. unigoa.ac.in
Q & A
Basic: What synthetic strategies are employed for Octahydro-2H-pyrido[4,3-b]morpholin-3-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes with careful optimization of solvents, catalysts, and intermediates. For example, stereoselective cyclization reactions using Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysis are critical for forming the bicyclic core. Solvents like acetonitrile or dimethyl sulfoxide (DMSO) are often used to enhance reaction yields, while temperature gradients (e.g., reflux at 80–120°C) ensure regioselectivity . Post-synthetic purification via column chromatography or recrystallization is essential to isolate the desired stereoisomer .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Stereochemistry at the 4a and 8a positions is validated using:
- X-ray crystallography for absolute configuration determination.
- Chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- NMR spectroscopy (¹H-¹H NOESY) to assess spatial proximity of substituents . For analogs, isotopic labeling (e.g., deuterated solvents) can clarify complex splitting patterns in NMR spectra .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
